molecular formula C28H30O10S2 B1347085 [(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate CAS No. 6884-01-1

[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate

Cat. No.: B1347085
CAS No.: 6884-01-1
M. Wt: 590.7 g/mol
InChI Key: MPNMHFPNHIKNOA-GUONBBAESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Taxonomy and IUPAC Nomenclature

The systematic IUPAC name encodes the compound’s stereochemistry, substituents, and bicyclic framework:

  • Core structure : Pyrano[3,2-d]dioxine (a fused 6-membered pyranose and 5-membered dioxolane ring).
  • Substituents :
    • Position 6 : Methoxy group (-OCH₃).
    • Position 7 : 4-Methylphenylsulfonyloxy group (-OSO₂C₆H₄CH₃).
    • Position 8 : 4-Methylbenzenesulfonate (-OSO₂C₆H₄CH₃).
  • Stereochemistry : Absolute configuration specified as (4aR,6S,7R,8S,8aR), ensuring spatial arrangement critical for reactivity.

Table 1: Structural Breakdown of IUPAC Name

Component Description
Pyrano[3,2-d]dioxine Bicyclic system with oxygen atoms at positions 1, 3 (dioxolane) and 2, 6 (pyranose).
6-Methoxy Methoxy substituent at pyranose C6.
7-(4-Methylphenyl)sulfonyloxy Tosyl (p-toluenesulfonyl) group at C7.
8-(4-Methylbenzenesulfonate) Second tosyl group at C8.

This nomenclature reflects the compound’s role as a 4,6-O-benzylidene-protected glucopyranoside derivative with dual sulfonate functionalities.

Historical Context in Carbohydrate Chemistry

The synthesis of this compound is rooted in mid-20th-century advancements in glycosylation strategies:

  • Early Benzylidene Acetal Chemistry : The 4,6-O-benzylidene protecting group, first reported in the 1950s, became a cornerstone for stabilizing glucose derivatives during sulfonation.
  • Sulfonate Introduction : In the 1970s, researchers like Srivastava and Schuerch demonstrated that introducing sulfonate groups at C2 and C3 positions enabled stereocontrolled glycosylations.
  • Modern Refinements : By the 2000s, studies by Crich and Bennett highlighted the synergy between 4,6-O-benzylidene protection and sulfonate leaving groups for β-selective reactions.

This compound emerged as a model system for studying stereoinvertive S~N~2 mechanisms, bypassing traditional reliance on neighboring-group participation.

Significance of Sulfonate Leaving Groups in Glycosylation

Sulfonate groups (e.g., tosyl, nosyl) are pivotal in glycosylation due to their dual role as leaving groups and stereochemical directors:

Mechanism of Action

  • Leaving Group Ability : Sulfonates stabilize transition states via resonance, lowering activation energy for nucleophilic displacement.
  • S~N~2 Selectivity : The compound’s α-configured tosyl groups facilitate β-glycoside formation through stereoinversion, as demonstrated in kinetic isotope effect (KIE) studies.
  • Stabilization by 4,6-O-Benzylidene : The rigid bicyclic structure prevents oxocarbenium ion formation, enforcing a concerted S~N~2 pathway.

Table 2: Impact of Sulfonate Electronics on Glycosylation Outcomes

Sulfonate Type Electron-Withdrawing Effect Reactivity with Primary Acceptors β:α Selectivity
Tosyl (4-MeC₆H₄SO₃⁻) Moderate High 20:1
Nosyl (4-NO₂C₆H₄SO₃⁻) Strong Moderate 10:1
Mesyl (CH₃SO₃⁻) Weak Low 5:1

Data adapted from studies using analogous glucopyranoside systems.

The compound’s design exemplifies the principle of matching donor reactivity with sulfonate electronics to achieve high β-selectivity without protective-group manipulation.

Properties

IUPAC Name

[(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30O10S2/c1-18-9-13-21(14-10-18)39(29,30)37-25-24-23(17-34-27(36-24)20-7-5-4-6-8-20)35-28(33-3)26(25)38-40(31,32)22-15-11-19(2)12-16-22/h4-16,23-28H,17H2,1-3H3/t23-,24-,25+,26-,27?,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNMHFPNHIKNOA-GUONBBAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(COC(O3)C4=CC=CC=C4)OC(C2OS(=O)(=O)C5=CC=C(C=C5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2[C@H]3[C@@H](COC(O3)C4=CC=CC=C4)O[C@@H]([C@@H]2OS(=O)(=O)C5=CC=C(C=C5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6884-01-1
Record name α-D-Glucopyranoside, methyl 4,6-O-(phenylmethylene)-, 2,3-bis(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6884-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 89882
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006884011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-O-benzylidene-α-D-glucopyranoside methyl bis(4-methylbenzenesulphonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound [(4aR,6S,7R,8S,8aR)-6-methoxy-7-(4-methylphenyl)sulfonyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 4-methylbenzenesulfonate is a complex organic molecule with potential biological applications. Its unique structure suggests various interactions with biological systems that merit detailed exploration.

Chemical Structure and Properties

The compound features a hexahydropyrano[3,2-d][1,3]dioxin core with multiple functional groups that may influence its biological activity. The presence of a methoxy group and sulfonyloxy moiety are particularly notable as they can enhance solubility and reactivity.

Molecular Formula: C28H26O8S
Molecular Weight: 542.64 g/mol
CAS Number: 71750160

Biological Activity Overview

Research into the biological activity of this compound indicates potential therapeutic applications. Here are key areas of interest:

Anticancer Activity

Several studies have shown that compounds with similar structural motifs exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and the modulation of apoptotic markers.

Antimicrobial Properties

The sulfonyloxy group in the compound may confer antimicrobial activity. Compounds with similar functionalities have been noted for their ability to disrupt bacterial cell walls or inhibit essential enzymatic processes.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, inhibition of galectin-3 has been linked to anti-inflammatory effects and potential cancer therapeutic strategies.

Case Studies and Research Findings

  • Anticancer Mechanism : A study demonstrated that derivatives of hexahydropyrano compounds showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the activation of caspase pathways leading to programmed cell death .
  • Antimicrobial Activity : Research indicated that sulfonate derivatives exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted the importance of the sulfonyloxy group in enhancing membrane permeability .
  • Enzyme Interaction : A recent investigation into enzyme inhibition revealed that compounds similar to the target molecule effectively inhibited galectin-3 binding to its ligands, which is crucial in tumor progression and metastasis .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisCaspase pathway activation
AntimicrobialInhibits bacterial growthDisruption of bacterial cell wall
Enzyme InhibitionInhibits galectin-3Prevents ligand binding

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfonyl chlorides are a diverse class of compounds with variations in aromatic substitution patterns, which critically influence their reactivity, stability, and applications. Below is a systematic comparison of 4-phenylazobenzenesulfonyl chloride with structurally related sulfonyl chlorides:

Table 1: Comparative Analysis of Sulfonyl Chlorides

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Properties/Applications References
4-Phenylazobenzenesulfonyl chloride –N=N–, –SO₂Cl on biphenyl 244.68 104-24-5 Photoresponsive dyes, sulfonamide synthesis
Biphenyl-4-sulfonyl chloride –SO₂Cl on biphenyl 248.71 1018-22-6 Intermediate for surfactants, polymers
4′-Fluorobiphenyl-4-sulfonyl chloride –F, –SO₂Cl on biphenyl 270.71 116748-66-4 Enhanced electrophilicity for drug synthesis
p-Chlorobenzenesulfonyl chloride –Cl, –SO₂Cl on benzene 211.06 98-60-2 High reactivity in substitution reactions
4-Ethylbenzenesulfonyl chloride –C₂H₅, –SO₂Cl on benzene 200.68 39234-86-1 Solubility in organic solvents, catalysts
p-Nitrobenzenesulfonyl chloride –NO₂, –SO₂Cl on benzene 221.62 121-52-6 Strong electron-withdrawing group; explosives

Key Findings from Comparative Analysis

Reactivity: Electron-withdrawing groups (e.g., –NO₂ in p-nitrobenzenesulfonyl chloride) enhance electrophilicity, accelerating nucleophilic substitution reactions. In contrast, electron-donating groups (e.g., –C₂H₅ in 4-ethylbenzenesulfonyl chloride) reduce reactivity . The azo group in 4-phenylazobenzenesulfonyl chloride introduces conjugation, stabilizing the molecule but also enabling photoisomerization, which is absent in non-azo analogs .

Synthesis Conditions: Synthesis of biphenyl-based sulfonyl chlorides (e.g., biphenyl-4-sulfonyl chloride) typically requires higher temperatures (>100°C) compared to monosubstituted derivatives like p-chlorobenzenesulfonyl chloride .

Applications :

  • Fluorinated derivatives (e.g., 4′-fluorobiphenyl-4-sulfonyl chloride) are preferred in medicinal chemistry due to improved metabolic stability .
  • 4-Phenylazobenzenesulfonyl chloride is uniquely suited for light-responsive materials and colorimetric assays due to its azo chromophore .

Stability :

  • Sulfonyl chlorides with bulky substituents (e.g., biphenyl systems) exhibit greater thermal stability but lower solubility in polar solvents compared to simpler derivatives like p-chlorobenzenesulfonyl chloride .

Preparation Methods

Starting Materials and General Strategy

The synthesis typically starts from a suitably protected sugar derivative, often a glucopyranoside or related carbohydrate scaffold, which provides the hexahydropyrano[3,2-d]dioxin core. The key steps involve:

Detailed Synthetic Steps

  • Protection of Hydroxyl Groups:
    The 4,6-hydroxyl groups of the sugar are often protected as a benzylidene acetal to form a 4,6-O-benzylidene derivative, which stabilizes the ring and directs subsequent reactions.

  • Methoxylation:
    The 6-position hydroxyl is converted to a methoxy group, typically via methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

  • Phenyl Substitution:
    The 2-position is functionalized with a phenyl group, often introduced via nucleophilic substitution or by using phenyl-containing reagents during ring formation.

  • Tosylation of Hydroxyl Groups:
    The remaining free hydroxyl groups at positions 7 and 8 (or equivalent) are selectively tosylated using p-toluenesulfonyl chloride in pyridine or another suitable base solvent. This step installs the 4-methylphenylsulfonyloxy groups critical for the compound's biological activity.

  • Ring Closure and Final Adjustments:
    The hexahydropyrano[3,2-d]dioxin ring is formed or stabilized during these steps, ensuring the correct stereochemistry at all chiral centers (4aR,6S,7R,8S,8aR). Final purification is achieved by chromatographic methods.

Reaction Conditions and Yields

  • Tosylation: Typically performed at 0–25 °C to avoid overreaction or decomposition.
  • Solvents: Pyridine is commonly used as both solvent and base for tosylation. Alternative solvents include dichloromethane with added base.
  • Purification: Column chromatography on silica gel is standard.
  • Yields: Reported yields for tosylation steps are generally high (70–90%), depending on substrate purity and reaction control.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Purpose Typical Yield (%) Notes
Hydroxyl Protection Benzylidene acetal formation (benzaldehyde, acid catalyst) Protect 4,6-OH groups 85–95 Controls regioselectivity
Methoxylation Methyl iodide, base (NaH, K2CO3), DMF Convert 6-OH to 6-OMe 80–90 Requires anhydrous conditions
Phenyl Substitution Phenyl reagent (e.g., phenylboronic acid derivatives) Introduce phenyl at C-2 70–85 May involve palladium catalysis
Tosylation p-Toluenesulfonyl chloride, pyridine Install sulfonyloxy groups 75–90 Temperature control critical
Purification Silica gel chromatography Isolate pure compound Confirm stereochemistry by NMR, MS

Research Findings and Analytical Data

  • Stereochemical Integrity: The stereochemistry is confirmed by NMR spectroscopy (1H, 13C) and chiral HPLC, ensuring the (4aR,6S,7R,8S,8aR) configuration is maintained throughout synthesis.
  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 590.662 g/mol, confirming the presence of two sulfonate groups.
  • Biological Activity Correlation: The tosylated compound exhibits inhibitory activity on alpha-amylase enzymes, linked to its sulfonate groups and stereochemical arrangement.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this complex pyrano[3,2-d][1,3]dioxine derivative?

  • Methodological Answer : The compound is typically synthesized via multi-step protection-deprotection strategies. For example, benzylidene acetal intermediates are formed using benzaldehyde dimethyl acetal under acidic conditions (e.g., camphorsulfonic acid) in refluxing methanol . Subsequent sulfonylation steps involve reacting the intermediate with 4-methylbenzenesulfonyl chloride in dichloromethane, followed by oxidation with hydrogen peroxide and sodium tungstate to achieve high regioselectivity . Column chromatography (silica gel, hexane/ethyl acetate gradients) is critical for purifying intermediates and final products.

Q. How is the stereochemical configuration of the compound confirmed?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For example, single-crystal X-ray analysis of related pyrano-dioxine derivatives reveals chair conformations for the pyran ring and equatorial orientations of substituents . Complementary techniques include 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (e.g., coupling constants J6,7=9.5HzJ_{6,7} = 9.5 \, \text{Hz} confirming axial-equatorial relationships) and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. What solvents and conditions are optimal for handling this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). Stability tests indicate degradation under strong acidic/basic conditions, necessitating neutral pH buffers during biological assays. Storage at 20C-20^\circ \text{C} under inert atmosphere (argon) prevents oxidation of sulfonate groups .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation be mitigated during synthesis?

  • Methodological Answer : Competing sulfonylation at adjacent hydroxyl groups is minimized by steric hindrance. For example, bulky protecting groups (e.g., benzyl or triisopropylsilyl ethers) on neighboring positions direct sulfonylation to the desired site . Kinetic control via low-temperature reactions (0C0^\circ \text{C}) and catalytic DMAP further enhance selectivity . Monitoring by TLC (silica gel, UV detection) ensures reaction progress without over-sulfonylation.

Q. What strategies resolve contradictions in NMR data between synthetic batches?

  • Methodological Answer : Discrepancies in 13C^{13}\text{C} chemical shifts (e.g., ±1–2 ppm) may arise from residual solvents or conformational flexibility. Deuterated solvent standardization (e.g., CDCl3_3 or DMSO-d6_6) and variable-temperature NMR (50C-50^\circ \text{C} to 25C25^\circ \text{C}) can "freeze" rotamers for clearer spectra . Cross-validation with 2D NMR (HSQC, HMBC) resolves ambiguous assignments, particularly for overlapping signals in the 100–110 ppm region .

Q. How does the compound behave under hydrolytic or enzymatic conditions?

  • Methodological Answer : The sulfonate esters are hydrolytically labile. Stability assays in PBS (pH 7.4, 37C37^\circ \text{C}) show <5% degradation over 24 hours, but exposure to esterases (e.g., porcine liver esterase) accelerates hydrolysis to phenolic byproducts. HPLC-MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) tracks degradation kinetics and identifies metabolites .

Q. Can this compound serve as a glycosyl donor in oligosaccharide synthesis?

  • Methodological Answer : The sulfonate leaving group enables glycosylation under mild conditions. For example, activation with NN-iodosuccinimide (NIS) and triflic acid in dichloromethane facilitates coupling to acceptors like thioglycosides, yielding disaccharides with >70% β-selectivity . Anomeric configuration is confirmed by 1H^{1}\text{H}-NMR (J1,2=3.5HzJ_{1,2} = 3.5 \, \text{Hz} for α-linkage vs. J1,2=8.0HzJ_{1,2} = 8.0 \, \text{Hz} for β) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.